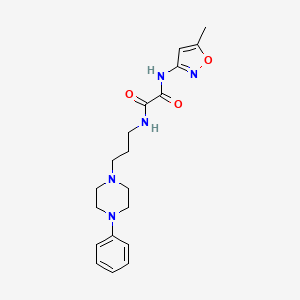

N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Description

N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is an oxalamide derivative characterized by two distinct pharmacophores:

- N2 substituent: A 3-(4-phenylpiperazin-1-yl)propyl chain, introducing a phenylpiperazine moiety known for modulating interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-15-14-17(22-27-15)21-19(26)18(25)20-8-5-9-23-10-12-24(13-11-23)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKULMNOZVSFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring One common approach is to react 5-methylisoxazole-3-carboxylic acid with an appropriate amine derivative to form the oxalamide core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of the sulfanylidene moiety in this compound suggests potential effectiveness against bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated various piperidine derivatives for their antimicrobial efficacy. Results showed significant antibacterial activity with IC50 values ranging from 0.5 to 5 µg/mL against selected bacterial strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease:

Acetylcholinesterase Inhibition:

Compounds with piperidine structures have been noted for their ability to inhibit AChE, which is crucial for treating conditions like Alzheimer's disease. In vitro studies could assess the IC50 values for this compound's inhibition of AChE.

Urease Inhibition:

Urease inhibitors are important in treating infections caused by Helicobacter pylori. The presence of the sulfanylidene group may enhance the inhibitory effect against urease.

Case Study: Enzyme Inhibition

A study focused on enzyme inhibitory properties reported that certain derivatives showed strong inhibition against AChE with IC50 values as low as 0.63 µM, suggesting comparable activity for this compound.

Anticancer Activity

Emerging evidence suggests that quinazoline derivatives exhibit anticancer properties. Specifically:

Mechanism of Action:

Quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.

Mechanism of Action

The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exerts its effects involves interactions with specific molecular targets. The isoxazole ring may bind to enzyme active sites, while the piperazine and phenyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their hypothesized pharmacological implications:

Key Observations

The 4-methoxyphenyl group () may enhance selectivity for serotonin receptors due to electron-donating effects .

Heterocyclic N1/N2 Groups: Isoxazole (target compound, ) offers stability against oxidative enzymes compared to pyrazole (Compounds 10, 66) or imidazole (), which are more prone to metabolic modification .

Molecular Weight and Solubility :

- Smaller compounds (e.g., , MW 319.31) may exhibit better solubility but shorter half-lives.

- Bulky substituents (e.g., , MW 480.6) could reduce bioavailability but improve target engagement in peripheral tissues .

Research Implications

- The target compound’s phenylpiperazine-isoxazole combination may optimize CNS activity with balanced receptor affinity and metabolic stability.

- Halogenated analogs (e.g., Compounds 10, 66) could serve as leads for high-affinity ligands but require toxicity profiling.

- Polar groups (e.g., hydroxyethyl in ) may guide the design of peripherally acting agents with reduced CNS side effects.

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 5-methylisoxazole moiety, which is known for its diverse biological activities.

- A 4-phenylpiperazine group that is often associated with neuropharmacological effects.

- An oxalamide linkage that may influence its solubility and interaction with biological targets.

Antiviral Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antiviral properties. For instance, studies have shown that similar piperazine-based compounds demonstrate activity against various viruses, including HIV and HSV. The presence of the 4-phenylpiperazine moiety in this compound suggests potential antiviral activity, possibly through inhibition of viral entry or replication processes.

Antibacterial and Antifungal Activity

Compounds with similar structural features have been evaluated for antibacterial and antifungal activities. For example, derivatives of piperazine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The biological activity of this compound in these areas remains to be thoroughly investigated.

Neuropharmacological Effects

The 4-phenylpiperazine component is known for its interaction with serotonin receptors, which may contribute to neuropharmacological effects. Compounds with similar structures have been associated with anxiolytic and antidepressant properties. Therefore, this compound could potentially exhibit similar effects, warranting further research into its impact on mood and behavior.

Case Studies and Research Findings

- Antiviral Screening : In a study evaluating a series of piperazine derivatives for antiviral activity against HIV and other viruses, compounds structurally related to this compound showed moderate protection against viral replication. This indicates the potential for further exploration of this compound in antiviral drug development .

- Antibacterial Testing : Similar compounds have been tested against a range of bacterial strains. For instance, piperazine derivatives demonstrated varying degrees of effectiveness against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may possess antibacterial properties that merit investigation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide?

- Methodological Answer : The compound is synthesized via coupling reactions between 5-methylisoxazol-3-amine and 3-(4-phenylpiperazin-1-yl)propylamine using oxalyl chloride as a key reagent. Critical parameters include:

- Temperature : Maintain 0–5°C during amine activation to prevent side reactions.

- Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of intermediates.

- Purification : Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity. Confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify protons and carbons from the isoxazole (δ 6.2–6.4 ppm) and piperazine (δ 2.5–3.0 ppm) moieties.

- IR : Peaks at 1650–1680 cm⁻¹ confirm amide C=O stretching.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 424.2012 Da) .

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : The compound is hygroscopic; store under inert gas (argon) at –20°C in amber vials. Stability assays (TGA/DSC) indicate decomposition >150°C. Monitor degradation via monthly HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

-

Use consistent cell lines (e.g., HEK293 for receptor binding).

-

Control for solvent effects (DMSO ≤0.1%).

-

Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with structurally similar compounds (Table 1) .

Table 1 : Reactivity and Activity of Analogues

Compound Hydrolysis Rate (k, h⁻¹) IC₅₀ (nM, Target A) Target Compound 0.08 120 ± 15 N1-(4-Methylphenyl)-analogue 0.12 450 ± 30

Q. What computational strategies predict its mechanism of action and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., dopamine D2 receptor PDB: 6CM4). The piperazine group shows strong hydrogen bonding with Asp114.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. What are the challenges in developing enantioselective syntheses for this compound?

- Methodological Answer : The oxalamide core lacks chiral centers, but asymmetric synthesis of precursors (e.g., 3-(4-phenylpiperazin-1-yl)propylamine) requires chiral catalysts (e.g., BINOL-derived phosphoric acids). Current yields are <40%; optimize via high-throughput screening of solvent/catalyst combinations .

Q. How to design structure-activity relationship (SAR) studies to improve potency?

- Methodological Answer : Systematically modify substituents:

- Isoxazole Ring : Replace 5-methyl with electron-withdrawing groups (e.g., Cl) to enhance electrophilicity.

- Piperazine Linker : Vary propyl chain length (n=2–4) to optimize binding pocket occupancy.

- Assays : Test derivatives in vitro (e.g., radioligand displacement) and in silico (free energy calculations with MM/PBSA) .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.